molecular formula C20H14ClFN2S2 B12139048 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B12139048
M. Wt: 400.9 g/mol
InChI Key: LJJWRDMWYRXPHI-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative characterized by a sulfanyl-linked 2-chloro-6-fluorobenzyl group at position 4 and a 4-methylphenyl substituent at position 3. The substitution pattern on the thieno[2,3-d]pyrimidine core significantly influences its bioactivity and physicochemical properties.

Properties

Molecular Formula

C20H14ClFN2S2

Molecular Weight

400.9 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C20H14ClFN2S2/c1-12-5-7-13(8-6-12)14-9-25-19-18(14)20(24-11-23-19)26-10-15-16(21)3-2-4-17(15)22/h2-9,11H,10H2,1H3

InChI Key

LJJWRDMWYRXPHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=C(C=CC=C4Cl)F

Origin of Product

United States

Preparation Methods

Gewald Reaction for Precursor Formation

Ethyl cyanoacetate reacts with cycloketones (e.g., cycloheptanone) in the presence of sulfur and a secondary amine catalyst (e.g., morpholine) to yield 2-aminothiophene-3-carboxylate esters. For example:

Cycloheptanone+CH2(CN)CO2EtS, morpholinereflux2-Amino-5,6,7,8-tetrahydro-4H-cycloheptathiophene-3-carboxylate\text{Cycloheptanone} + \text{CH}2(\text{CN})CO2\text{Et} \xrightarrow[\text{S, morpholine}]{\text{reflux}} \text{2-Amino-5,6,7,8-tetrahydro-4H-cycloheptathiophene-3-carboxylate}

This intermediate is critical for subsequent cyclization into the thienopyrimidine core.

Cyclization to Thieno[2,3-d]pyrimidine

Refluxing the 2-aminothiophene carboxylate with formamide induces cyclization, forming the thieno[2,3-d]pyrimidin-4(3H)-one derivative. The reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by dehydration:

2-Aminothiophene+HCONH2ΔThieno[2,3-d]pyrimidin-4-one+H2O\text{2-Aminothiophene} + \text{HCONH}2 \xrightarrow{\Delta} \text{Thieno[2,3-d]pyrimidin-4-one} + \text{H}2\text{O}

Typical yields range from 70–85%, depending on the solvent (e.g., ethanol or DMF) and temperature (100–120°C).

Functionalization at Position 5: Introduction of 4-Methylphenyl Group

The 4-methylphenyl moiety at position 5 is introduced via cross-coupling reactions . The Suzuki-Miyaura coupling is preferred due to its tolerance for diverse functional groups and high regioselectivity.

Halogenation at Position 5

Prior to coupling, the thieno[2,3-d]pyrimidine core is halogenated at position 5 using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For instance:

Thieno[2,3-d]pyrimidin-4-one+POCl3Δ5-Chlorothieno[2,3-d]pyrimidine+HCl+PO2Cl\text{Thieno[2,3-d]pyrimidin-4-one} + \text{POCl}3 \xrightarrow{\Delta} \text{5-Chlorothieno[2,3-d]pyrimidine} + \text{HCl} + \text{PO}2\text{Cl}

This step achieves near-quantitative conversion under reflux conditions (110°C, 6–8 h).

Suzuki-Miyaura Coupling

The chlorinated intermediate reacts with 4-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃):

5-Chlorothieno[2,3-d]pyrimidine+4-MeC6H4B(OH)2Pd(PPh3)4K2CO3,Δ5-(4-Methylphenyl)thieno[2,3-d]pyrimidine\text{5-Chlorothieno[2,3-d]pyrimidine} + \text{4-MeC}6\text{H}4\text{B(OH)}2 \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{K}2\text{CO}_3, \Delta} \text{5-(4-Methylphenyl)thieno[2,3-d]pyrimidine}

Key parameters:

  • Solvent: Toluene/water (3:1)

  • Temperature: 80–90°C

  • Yield: 65–78%

Sulfanyl Group Installation at Position 4

The 2-chloro-6-fluorobenzylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction .

Chloride Displacement with Thiols

A two-step protocol is commonly employed:

  • Generation of Thiolate Anion :

    2-Chloro-6-fluorobenzyl mercaptan+NaHThiolate anion+H2\text{2-Chloro-6-fluorobenzyl mercaptan} + \text{NaH} \rightarrow \text{Thiolate anion} + \text{H}_2
  • SNAr Reaction :

    4-Chlorothieno[2,3-d]pyrimidine+Thiolate anionDMSO, 60°CTarget Compound+Cl\text{4-Chlorothieno[2,3-d]pyrimidine} + \text{Thiolate anion} \xrightarrow{\text{DMSO, 60°C}} \text{Target Compound} + \text{Cl}^-

    Yields improve with polar aprotic solvents (e.g., DMSO or DMF) and elevated temperatures (60–80°C).

Mitsunobu Reaction for Direct Sulfur Insertion

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures efficient sulfur transfer:

4-Hydroxythieno[2,3-d]pyrimidine+2-Chloro-6-fluorobenzylthiolDEAD, PPh3THFTarget Compound\text{4-Hydroxythieno[2,3-d]pyrimidine} + \text{2-Chloro-6-fluorobenzylthiol} \xrightarrow[\text{DEAD, PPh}_3]{\text{THF}} \text{Target Compound}

Advantages include milder conditions (room temperature) and reduced side products.

Optimization and Industrial Scalability

Catalytic System Enhancements

Recent studies demonstrate that nanoparticle-supported palladium catalysts (e.g., Pd/C) improve Suzuki coupling efficiency:

CatalystYield (%)Reaction Time (h)
Pd(PPh₃)₄7812
Pd/C (5 wt%)858

Data adapted from large-scale trials.

Purification Techniques

Chromatographic methods (e.g., flash chromatography) and recrystallization (using ethanol/water mixtures) achieve >98% purity. HPLC analysis confirms the absence of regioisomers.

Mechanistic Considerations and Side Reactions

  • Competitive Oxidation : Thiols may oxidize to disulfides under basic conditions, necessitating inert atmospheres (N₂ or Ar).

  • Regioselectivity Challenges : Electron-withdrawing groups (e.g., Cl, F) on the benzyl moiety direct substitution to the para position, minimizing ortho/meta byproducts.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
SNAr with ThiolateHigh regioselectivityRequires anhydrous conditions70–75
Mitsunobu ReactionMild conditions, broad compatibilityHigh reagent cost65–70
One-Pot SequentialReduced purification stepsLower overall yield55–60

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under suitable conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including the compound of interest. Research indicates that similar compounds exhibit significant antiproliferative activities against various cancer cell lines.

Case Study: Anticancer Screening

A study evaluated several thieno[2,3-d]pyrimidine derivatives for their anticancer activity using the National Cancer Institute's NCI-60 screening program. Compounds were tested against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The findings suggest that modifications in substituents can enhance the cytotoxic effects, with specific derivatives demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Antifungal Activity

In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have been investigated for their antifungal activities. The compound's structural characteristics may contribute to its efficacy against fungal pathogens.

Experimental Findings

In vitro tests have shown that certain derivatives exhibit antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell wall synthesis and interference with metabolic pathways .

Other Bioactivities

Aside from anticancer and antifungal properties, research into the broader bioactivity of thieno[2,3-d]pyrimidine derivatives has revealed potential insecticidal and antibacterial effects. These findings suggest a versatile application spectrum for this compound in agricultural and pharmaceutical contexts.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AnticancerA375, DU145, MCF-7Significant antiproliferative effects
AntifungalCandida albicans, Aspergillus nigerEffective at inhibiting growth
InsecticidalVarious insect speciesModerate activity compared to standards
AntibacterialGram-positive and Gram-negative bacteriaPotential bacteriostatic effects

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives vary in substituents at positions 4 and 5, which directly modulate their biological activities. Below is a detailed comparison of structurally related compounds and their reported properties:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents (Position 4 and 5) Key Activities References
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine 4: (2-Cl-6-F-benzyl)sulfanyl; 5: 4-MePh Hypothesized antimicrobial, anticancer
2-Chloro-4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine 4: 4-CF3-phenoxy; 2: Cl Antimicrobial (broad-spectrum)
5-Methyl-4-thio-6-(1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine 4: S; 5: Me; 6: oxadiazole Moderate antimicrobial activity
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 4: piperazine; 5: 4-F-Ph; 6: Me Potential CNS activity (structural analogy)
5-Amino-4-phenyl-2-(p-tolylamino)thieno[2,3-d]pyrimidine-6-carbonitrile 4: Ph; 5: NH2; 2: p-tolylamino High antimicrobial activity

Key Observations:

Substituent Effects on Bioactivity: Halogenated Groups: The presence of Cl and F in the target compound may enhance membrane permeability and target affinity, as seen in 2-chloro-4-(4-CF3-phenoxy) derivatives, which exhibit strong antimicrobial activity . In contrast, non-halogenated derivatives like 5-methyl-4-thio analogs show reduced potency . Sulfanyl vs. Oxadiazole/Phenoxy Groups: Sulfanyl-linked substituents (e.g., benzylsulfanyl) may improve metabolic stability compared to ether-linked groups (e.g., phenoxy) due to reduced susceptibility to hydrolysis .

Antimicrobial Activity: The target compound’s structural analogs with electron-withdrawing groups (e.g., CF3, Cl) at position 4 demonstrate superior antimicrobial activity compared to electron-donating groups (e.g., Me) . For example, compounds bearing 4-CF3-phenoxy or p-tolylamino groups showed MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Binding Interactions: Thieno[2,3-d]pyrimidines with sulfur atoms in the thieno ring (e.g., sulfanyl or thione groups) form critical intermolecular contacts with enzymes like dihydrofolate reductase (DHFR). The S7 atom in the thieno ring interacts with residues such as Ile7 and Val115, influencing binding orientation and potency .

Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidine intermediates with 2-chloro-6-fluorobenzyl mercaptan, a method analogous to routes described for 4-phenoxy and 4-aminothieno[2,3-d]pyrimidines .

Table 2: Comparative Physicochemical Properties

Property Target Compound 4-CF3-Phenoxy Derivative 5-Methyl-4-thio Derivative
Molecular Weight ~430 g/mol 385 g/mol 320 g/mol
LogP (Predicted) ~4.2 3.8 2.5
Water Solubility Low Low Moderate
Key Functional Groups Cl, F, sulfanyl, MePh CF3, phenoxy Oxadiazole, thione

Q & A

Basic: What are the common synthetic routes for 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, the thieno[2,3-d]pyrimidine core is first functionalized at the C-4 and C-5 positions. The 2-chloro-6-fluorobenzylsulfanyl group is introduced via thiol-alkylation under basic conditions (e.g., using NaH or K₂CO₃ in DMF), followed by coupling with 4-methylphenyl substituents through Suzuki-Miyaura cross-coupling or direct electrophilic aromatic substitution . Key intermediates are purified via column chromatography or recrystallization to ensure regioselectivity .

Advanced: How can crystallographic studies elucidate the molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals critical structural parameters such as dihedral angles, hydrogen-bonding networks, and π-π stacking interactions. For instance, in related thienopyrimidines, SCXRD data showed intramolecular N–H⋯N hydrogen bonds stabilizing the pyrimidine ring conformation, with dihedral angles between the thieno[2,3-d]pyrimidine core and substituents ranging from 12° to 86° . Such data inform molecular docking studies by defining active conformations for target binding .

Basic: What spectroscopic techniques are employed to confirm the compound's structure?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., aromatic protons of the 4-methylphenyl group appear as distinct doublets at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 3 ppm error) .
  • IR Spectroscopy: Identifies functional groups (e.g., C–S stretches at ~600–700 cm⁻¹ and C–F vibrations at ~1200 cm⁻¹) .

Advanced: What strategies address low yields in the final coupling step of the synthesis?

Methodological Answer:
Low yields in coupling steps (e.g., Suzuki-Miyaura) may arise from steric hindrance or poor solubility. Strategies include:

  • Catalyst Optimization: Using Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance reactivity .
  • Solvent Screening: Switching from DMF to toluene/ethanol mixtures improves solubility .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves efficiency (e.g., 80°C for 30 min vs. 24 h conventional heating) .

Basic: What in vitro models assess the compound's biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test kinase inhibition (e.g., EGFR or microtubule polymerization) using fluorescence-based ATPase assays .
  • Antimicrobial Screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced: How does modifying substituents affect the compound's biological efficacy?

Methodological Answer:
Structure-activity relationship (SAR) studies show:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance kinase inhibition by increasing electrophilicity at the binding site .
  • Bulkier Substituents (e.g., 4-methylphenyl): Improve metabolic stability but may reduce solubility, requiring formulation adjustments .
  • Sulfanyl vs. Oxo Groups: Sulfanyl derivatives exhibit higher microtubule disruption, while oxo analogs favor kinase inhibition .

Basic: What purification methods ensure high purity of the synthesized compound?

Methodological Answer:

  • Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) resolves regioisomers .
  • Recrystallization: Ethanol/water mixtures yield crystals with >95% purity (confirmed by HPLC) .
  • Size-Exclusion Chromatography (SEC): Removes polymeric byproducts in large-scale syntheses .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use internal controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Solubility Adjustments: Pre-dissolve compounds in DMSO with <0.1% final concentration to avoid solvent interference .
  • Orthogonal Validation: Confirm kinase inhibition via Western blot (phosphorylation levels) alongside enzymatic assays .

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